An In-Depth Technical Guide to 4-(2-Aminobutyl)phenol Hydrochloride and Structurally Related Compounds
An In-Depth Technical Guide to 4-(2-Aminobutyl)phenol Hydrochloride and Structurally Related Compounds
A Note to the Researcher: The request for a detailed technical guide on 4-(2-Aminobutyl)phenol hydrochloride has been met with a significant scarcity of publicly available scientific literature and data for this specific chemical entity. Our comprehensive search has revealed a notable lack of information regarding its synthesis, characterization, and pharmacological profile.
However, the scientific landscape provides robust data on structurally similar and commercially available compounds, namely 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) . This guide will focus on providing a detailed technical overview of these closely related molecules, offering valuable insights that may be pertinent to the study of 4-(2-Aminobutyl)phenol hydrochloride, given their shared phenolic and aminobutyl/aminoethyl moieties. This approach is taken to provide a scientifically grounded and useful resource for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
A foundational aspect of any chemical entity's scientific exploration is its unique identification and fundamental physicochemical properties. These parameters are critical for everything from experimental design to regulatory compliance.
Chemical Identifiers
The unambiguous identification of a chemical compound is paramount. This is achieved through a combination of systematic nomenclature and universally recognized registry numbers.
| Identifier | 4-(3-Aminobutyl)phenol | 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) |
| IUPAC Name | 4-(3-aminobutyl)phenol[1] | 4-(2-aminoethyl)phenol;hydrochloride[2] |
| CAS Number | 52846-75-0[1] | 60-19-5[2][3] |
| Molecular Formula | C₁₀H₁₅NO[1][4] | C₈H₁₂ClNO[2] |
| Synonyms | p-hydroxyhomoamphetamine, Phenol, 4-(3-aminobutyl)-, 4-(4'-Hydroxyphenyl)-2-aminobutane[1][5] | 4-Hydroxyphenethylamine hydrochloride, Tyrosamine hydrochloride[3] |
Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for different applications.
| Property | 4-(3-Aminobutyl)phenol | 4-(2-Aminoethyl)phenol hydrochloride (Tyramine hydrochloride) |
| Molecular Weight | 165.23 g/mol [1][4] | 173.64 g/mol [2][3] |
| Appearance | Solid[4] | Powder[3] |
| Purity | ≥95%[4][5] | ≥98% (TLC)[3] |
| Storage | 4°C, protect from light, stored under nitrogen[5] | Room Temperature |
Section 2: Synthesis and Characterization
Conceptual Synthetic Workflow
The synthesis of aminobutylphenols often involves multi-step processes. A generalized workflow can be conceptualized as follows:
Figure 1: Generalized synthetic workflow for aminobutylphenols.
Causality in Experimental Choices:
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Protection of the phenolic hydroxyl group is a critical initial step to prevent its interference with subsequent reactions, particularly those involving electrophiles.
-
The choice of method for side-chain introduction will depend on the desired isomer and the reactivity of the protected phenol.
-
Reduction of the nitro or oxime group is a key step in forming the primary amine. The choice of reducing agent (e.g., catalytic hydrogenation, metal hydrides) can influence the overall yield and purity.
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Deprotection is the final step to yield the desired phenolic amine.
Analytical Characterization
The identity and purity of a synthesized compound must be unequivocally established. A suite of analytical techniques is employed for this purpose.
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of a compound and for quantitative analysis.
Illustrative HPLC Protocol for Phenolic Amines:
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Column Selection: A C18 reversed-phase column is typically suitable for the separation of moderately polar compounds like phenolic amines.
-
Mobile Phase Preparation: A gradient elution is often employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile).
-
Detection: UV detection is commonly used, with the wavelength set to the absorbance maximum of the phenolic chromophore (typically around 275-280 nm)[6].
-
Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and filtered before injection.
-
Data Analysis: The retention time is used to identify the compound, and the peak area is used for quantification against a standard curve.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structure of a compound.
Expected MS Fragmentation Pattern:
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Electrospray Ionization (ESI) in positive mode is a common technique for analyzing amines.
-
The molecular ion peak [M+H]⁺ would be expected.
-
Fragmentation patterns can provide structural information. For instance, cleavage of the butyl side chain is a likely fragmentation pathway.
Figure 2: Conceptual MS fragmentation pathway.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the protons on the butyl side chain, and the amine and hydroxyl protons. The chemical shifts and coupling patterns would be used to confirm the structure.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, further confirming the overall structure.
Section 3: Pharmacological and Toxicological Profile
The biological activity and safety profile of a compound are of paramount importance in drug development. While data for 4-(2-Aminobutyl)phenol hydrochloride is absent, the known pharmacology and toxicology of related phenolic compounds provide a valuable frame of reference.
Potential Mechanism of Action
Phenolic amines, such as tyramine, are known to interact with various biological targets.
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Adrenergic System: Many phenolic amines can act as sympathomimetic agents, either directly by stimulating adrenergic receptors or indirectly by promoting the release of norepinephrine.
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Trace Amine-Associated Receptors (TAARs): Tyramine is a known agonist of TAAR1, a G-protein coupled receptor involved in neuromodulation.
Toxicological Considerations
The toxicological profile of phenolic compounds is a significant area of study.
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Phenol Toxicity: Phenol itself is known to be toxic, and its use in various applications has been well-documented[7][8]. The toxicity of substituted phenols can vary depending on the nature and position of the substituents.
-
Metabolism: The metabolism of phenolic compounds often involves conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion. The rate and extent of metabolism can significantly influence the compound's biological activity and potential for toxicity.
-
GHS Hazard Statements for 4-(3-Aminobutyl)phenol:
Section 4: Applications in Drug Development
The structural motifs present in 4-(2-Aminobutyl)phenol hydrochloride and its relatives are found in numerous pharmaceuticals.
-
Scaffold for Bioisosteric Replacement: The phenol group is a common pharmacophore, but it can be associated with metabolic instability. The development of phenol bioisosteres is an active area of research in medicinal chemistry to improve the pharmacokinetic properties of drug candidates[9].
-
Building Block for Complex Molecules: The aminobutylphenol scaffold can serve as a starting point for the synthesis of more complex molecules with desired pharmacological activities.
Logical Relationship in Drug Design:
Figure 3: Role of the aminobutylphenol scaffold in drug discovery.
Section 5: Safety and Handling
Proper safety precautions are essential when handling any chemical compound in a research setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling powders or volatile substances.
-
Storage: Store the compound according to the manufacturer's recommendations, which for 4-(3-Aminobutyl)phenol includes refrigeration and protection from light[5].
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
While a comprehensive technical guide on 4-(2-Aminobutyl)phenol hydrochloride is not feasible due to the current lack of available data, this guide has provided a detailed overview of the closely related and better-characterized compounds, 4-(3-Aminobutyl)phenol and 4-(2-Aminoethyl)phenol hydrochloride. The information presented on their chemical identity, synthesis, characterization, and potential biological activities offers a valuable starting point for researchers interested in this class of compounds. Further investigation into the synthesis and properties of 4-(2-Aminobutyl)phenol hydrochloride is warranted to fill the existing knowledge gap.
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